molecular formula C6H13BO2 B14607552 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- CAS No. 57633-65-5

1,3,2-Dioxaborinane, 2-ethyl-4-methyl-

Cat. No.: B14607552
CAS No.: 57633-65-5
M. Wt: 127.98 g/mol
InChI Key: MMSQKXHDQIIXFH-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborinane, 2-ethyl-4-methyl- is an organic compound with the molecular formula C6H12O2 It is a member of the dioxaborinane family, which are cyclic boron-containing compounds

Preparation Methods

The synthesis of 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- typically involves the reaction of ethylboronic acid with a suitable diol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborinane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,3,2-Dioxaborinane, 2-ethyl-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles such as halides or amines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,2-Dioxaborinane, 2-ethyl-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymer additives.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- involves its ability to form stable complexes with various molecules through boron-oxygen interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in drug delivery or interacting with polymers in materials science.

Comparison with Similar Compounds

1,3,2-Dioxaborinane, 2-ethyl-4-methyl- can be compared with other similar compounds such as:

    1,3,2-Dioxaborinane, 2-methyl-4-ethyl-: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.

    1,3,2-Dioxaborinane, 2-ethyl-4-phenyl-:

    1,3,2-Dioxaborinane, 2,4-dimethyl-: Different substitution pattern affecting the compound’s stability and reactivity.

Properties

CAS No.

57633-65-5

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

2-ethyl-4-methyl-1,3,2-dioxaborinane

InChI

InChI=1S/C6H13BO2/c1-3-7-8-5-4-6(2)9-7/h6H,3-5H2,1-2H3

InChI Key

MMSQKXHDQIIXFH-UHFFFAOYSA-N

Canonical SMILES

B1(OCCC(O1)C)CC

Origin of Product

United States

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